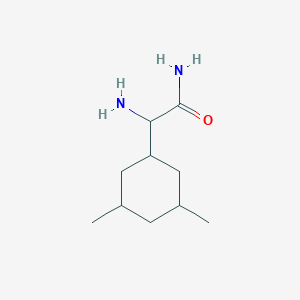
2-Amino-2-(3,5-dimethylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3,5-dimethylcyclohexyl)acetamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is characterized by the presence of an amino group attached to a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide typically involves the reaction of 3,5-dimethylcyclohexanone with ammonia and a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to produce the desired product. The process may include purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3,5-dimethylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating or acylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-Amino-2-(3,5-dimethylcyclohexyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing various organic compounds and heterocycles.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide include other amino-substituted cyclohexyl derivatives, such as:
- 2-Amino-2-(4-methylcyclohexyl)acetamide
- 2-Amino-2-(3,5-diethylcyclohexyl)acetamide
- 2-Amino-2-(3,5-dimethylcyclohexyl)propionamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions may enhance its stability and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-amino-2-(3,5-dimethylcyclohexyl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H2,12,13) |
Clave InChI |
IIQASSVVILIRMP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)C(C(=O)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


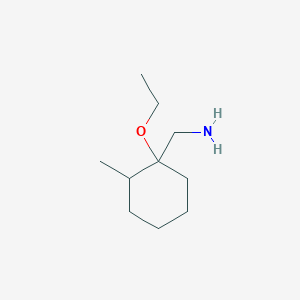

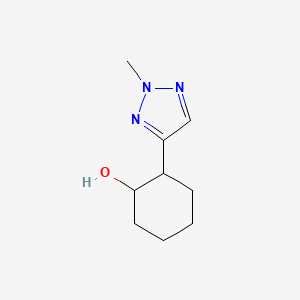
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
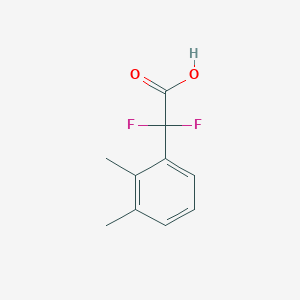

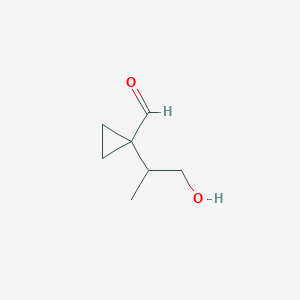
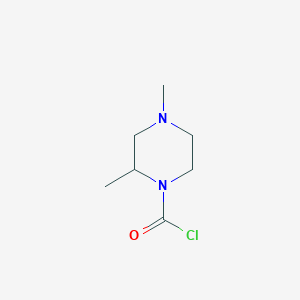
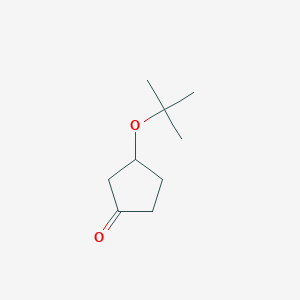
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)

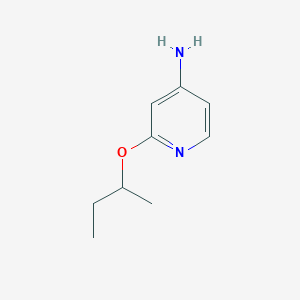
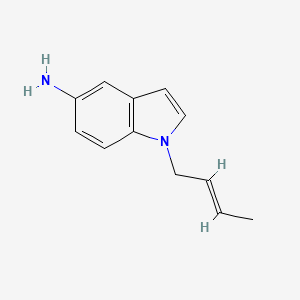
![5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13304555.png)
